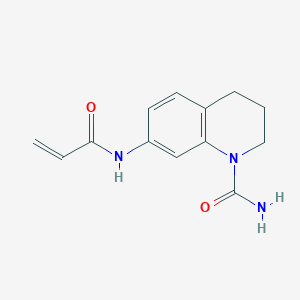
7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide, also known as PDQ, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of quinoline carboxamides and has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in the replication and transcription of DNA. This inhibition leads to the accumulation of DNA damage and the induction of cell death.
Biochemical and Physiological Effects:
7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide in lab experiments is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide. One area of research is the development of more effective synthesis methods for 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide, which could improve its availability and reduce its cost. Another area of research is the investigation of the potential use of 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide in combination with other drugs or therapies, which could enhance its anti-cancer or neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide and its potential use in the treatment of cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide involves the reaction of 2-amino-1,2,3,4-tetrahydroquinoline with acryloyl chloride in the presence of a base. This reaction leads to the formation of the intermediate product, 7-(acryloylamino)-3,4-dihydro-2H-quinoline-1-carboxamide, which is then reduced to 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide using a reducing agent such as sodium borohydride.
Scientific Research Applications
7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has been widely studied for its potential use in scientific research. It has been shown to have anti-cancer properties, and has been investigated as a potential treatment for a range of cancers, including breast cancer, lung cancer, and colon cancer. 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
7-(prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-12(17)15-10-6-5-9-4-3-7-16(13(14)18)11(9)8-10/h2,5-6,8H,1,3-4,7H2,(H2,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJRHKICPXINEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCCN2C(=O)N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Prop-2-enamido)-1,2,3,4-tetrahydroquinoline-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2659633.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2659636.png)


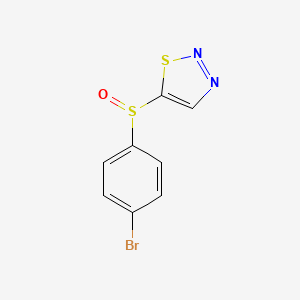
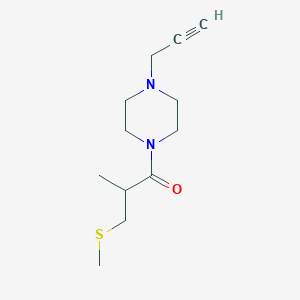
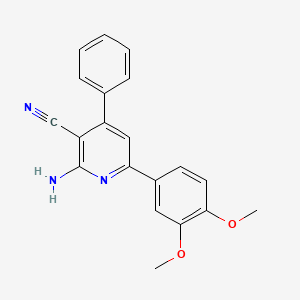
![4-cyclohexyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2659649.png)
![3-[(4-bromobenzyl)thio]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2659650.png)
![3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2659651.png)
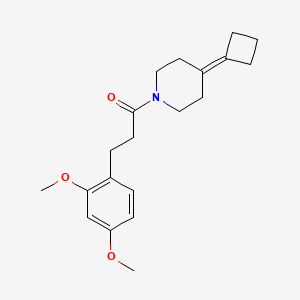
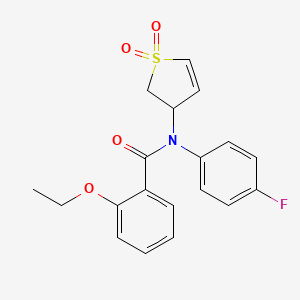
![1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2659654.png)